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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724 Get Quote

An in-depth examination of the potent and selective CRAC channel inhibitor, GSK-7975A, for

professionals in drug development and scientific research. This guide details the mechanism of

action, pharmacodynamics, and key experimental data related to GSK-7975A, providing a

comprehensive resource for its application in research settings.

Introduction
GSK-7975A is a potent, orally available, small-molecule inhibitor of Ca2+ release-activated

Ca2+ (CRAC) channels.[1] These channels, primarily formed by ORAI1, ORAI2, and ORAI3

proteins, are critical for store-operated calcium entry (SOCE) in numerous cell types. SOCE is

a fundamental signaling process that regulates a wide array of cellular functions, including

gene transcription, proliferation, and mediator release. By blocking CRAC channels, GSK-
7975A effectively modulates these calcium-dependent pathways, making it a valuable tool for

investigating the physiological and pathological roles of SOCE. Its therapeutic potential is being

explored in conditions characterized by excessive inflammation and calcium dysregulation,

such as acute pancreatitis.[2]

Mechanism of Action
GSK-7975A functions as a selective blocker of CRAC channels.[3][4] The activation of CRAC

channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is

sensed by the stromal interaction molecule 1 (STIM1). Upon ER calcium depletion, STIM1

oligomerizes and translocates to the plasma membrane, where it directly interacts with and

activates ORAI channels, leading to a sustained influx of extracellular calcium.
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GSK-7975A exerts its inhibitory effect downstream of STIM1 activation.[5][6][7] Fluorescence

Resonance Energy Transfer (FRET) microscopy studies have shown that GSK-7975A does not

interfere with STIM1 oligomerization or the direct interaction between STIM1 and ORAI1.[5][6]

[7] Instead, it is proposed to act directly on the ORAI channel pore, potentially through an

allosteric mechanism that affects the channel's selectivity filter.[5][6][7] This is supported by

findings that mutations in the ORAI1 pore region, such as E106D, significantly reduce the

inhibitory activity of GSK-7975A.[5][6][7]
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Caption: Signaling pathway of CRAC channel activation and inhibition by GSK-7975A.
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Pharmacodynamics and In Vitro Activity
GSK-7975A demonstrates potent inhibition of CRAC channels across various cell types and

ORAI isoforms. Its inhibitory concentration (IC50) varies depending on the specific ORAI

subunit composition and the cell line used.

Cell Type/Condition ORAI Isoform(s) IC50 Value (µM) Reference(s)

HEK293 cells ORAI1 and ORAI3 ~4 [3][5][6][7]

Rat Basophilic

Leukemia (RBL-2H3)

cells

Endogenous CRAC 0.8 ± 0.1 [5]

Murine Pancreatic

Acinar Cells
Endogenous ~3.4 [2]

T lymphocytes Endogenous ~1 [2]

Studies have revealed that GSK-7975A effectively inhibits ORAI1 and ORAI2, while showing

partial inhibition of ORAI3.[8] The compound has also been shown to block TRPV6 channels,

indicating some level of cross-reactivity.[3][4] However, it displays little to no effect on a range

of other ion channels, including L-type calcium channels.[3][5]

The functional consequences of CRAC channel inhibition by GSK-7975A include the

suppression of mediator release from mast cells and pro-inflammatory cytokine release from T-

cells.[1] In human and rat preparations, GSK-7975A completely inhibits calcium influx through

CRAC channels, leading to a reduction in the release of histamine, leukotrienes, and various

cytokines such as IL-5, IL-8, IL-13, and TNFα.[1]

In Vivo Pharmacology and Pharmacokinetics
In vivo studies have primarily focused on models of acute pancreatitis. In mouse models, GSK-
7975A has been shown to dose-dependently reduce the local and systemic features of the

disease.[1][2] Administration of GSK-7975A significantly decreased serum amylase, IL-6, and

pancreatic myeloperoxidase (MPO) levels, and markedly reduced pancreatic histopathology.[1]

[2]
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While detailed pharmacokinetic data in humans is not publicly available, preclinical studies

indicate that GSK-7975A is orally available.[1] The compound's efficacy in vivo suggests that it

achieves and maintains sufficient plasma concentrations to inhibit CRAC channels in target

tissues.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for
Measuring I-CRAC
This protocol is essential for directly measuring the ion currents through CRAC channels and

assessing the inhibitory effect of GSK-7975A.
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Caption: Experimental workflow for whole-cell patch-clamp analysis of GSK-7975A.
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Methodology:

Cell Preparation: HEK293 cells are commonly used and are co-transfected with plasmids

encoding STIM1 and the desired ORAI isoform (e.g., ORAI1, ORAI2, or ORAI3).

Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed at room temperature.

The extracellular (bath) solution typically contains (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1

MgCl2, 10 D-glucose, and 10 HEPES, adjusted to pH 7.4.

The intracellular (pipette) solution is designed to passively deplete ER Ca2+ stores and

contains (in mM): 135 Cs-methanesulfonate, 20 Cs-BAPTA, 1 MgCl2, and 10 HEPES,

adjusted to pH 7.2. BAPTA is a fast Ca2+ chelator that buffers intracellular calcium to low

levels, thus activating STIM1.

Data Acquisition:

Once the whole-cell configuration is established, the CRAC current (I-CRAC) develops

over several minutes.

Currents are typically recorded during voltage ramps or steps.

After a stable baseline I-CRAC is achieved, GSK-7975A is applied to the bath solution at

the desired concentration.

Analysis: The extent of current inhibition is measured by comparing the steady-state current

before and after the application of GSK-7975A. Dose-response curves can be generated to

determine the IC50 value.

FRET Microscopy for STIM1-ORAI1 Interaction
This technique is used to visualize the interaction between STIM1 and ORAI1 and to determine

if a compound disrupts this coupling.

Methodology:
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Cell Preparation: Cells are co-transfected with plasmids encoding STIM1 fused to a donor

fluorophore (e.g., CFP) and ORAI1 fused to an acceptor fluorophore (e.g., YFP).

Store Depletion: ER calcium stores are depleted using an agent like thapsigargin, which

induces the translocation of STIM1-CFP to the plasma membrane and its interaction with

ORAI1-YFP.

FRET Imaging: FRET is measured by monitoring the fluorescence emission of the acceptor

(YFP) upon excitation of the donor (CFP). An increase in FRET indicates a close proximity

between STIM1 and ORAI1.

Compound Application: GSK-7975A is added to the cells after store depletion and the

establishment of a stable FRET signal.

Analysis: The FRET signal is monitored over time. A lack of change in the FRET signal upon

addition of GSK-7975A indicates that the compound does not disrupt the STIM1-ORAI1

interaction.[5]

Conclusion
GSK-7975A is a well-characterized and selective inhibitor of CRAC channels that acts

downstream of STIM1 activation, likely by modulating the ORAI channel pore. Its ability to

potently inhibit calcium influx and subsequent downstream signaling events in various cell

types makes it an invaluable research tool for dissecting the roles of SOCE in health and

disease. Furthermore, its demonstrated in vivo efficacy in models of acute pancreatitis

highlights its potential as a lead compound for the development of novel therapeutics targeting

CRAC channel-mediated pathologies. Researchers utilizing GSK-7975A should consider its

differential effects on ORAI isoforms and its potential off-target effects on TRPV6 channels in

their experimental design and data interpretation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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